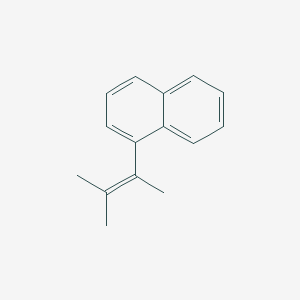
1-(3-Methylbut-2-en-2-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbut-2-en-2-yl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a 3-methylbut-2-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-2-en-2-yl)naphthalene typically involves the alkylation of naphthalene with 3-methylbut-2-en-2-yl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride or ferric chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylbut-2-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinones.
Reduction: Catalytic hydrogenation can reduce the double bond in the 3-methylbut-2-en-2-yl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3-methylbutyl)naphthalene.
Substitution: Formation of halogenated naphthalenes.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbut-2-en-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbut-2-en-2-yl)naphthalene involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-dione: Similar in structure but with a different substitution pattern.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Known for its biological activities and used in similar research applications.
Uniqueness: 1-(3-Methylbut-2-en-2-yl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
13399-44-5 |
|---|---|
Molekularformel |
C15H16 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-(3-methylbut-2-en-2-yl)naphthalene |
InChI |
InChI=1S/C15H16/c1-11(2)12(3)14-10-6-8-13-7-4-5-9-15(13)14/h4-10H,1-3H3 |
InChI-Schlüssel |
WAEIKKLTBXDHLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)C1=CC=CC2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea](/img/structure/B14722629.png)

![1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)](/img/structure/B14722645.png)
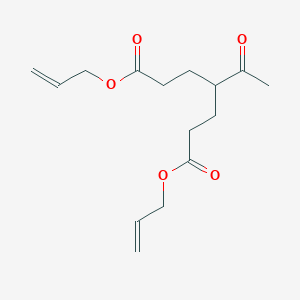
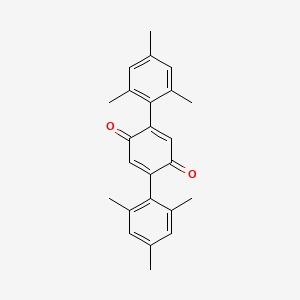
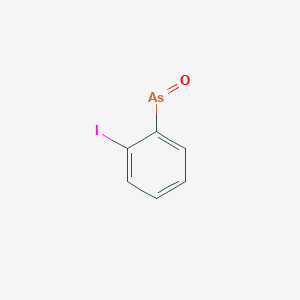

![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)
![1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14722687.png)
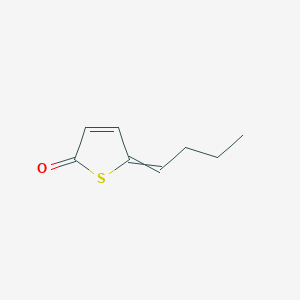

![1-[(3,4-Dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14722706.png)
